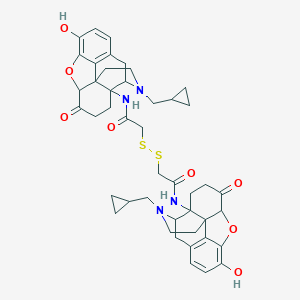
N-Cyclopropylmethyl-tamo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropylmethyl-tamo is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) that is widely used in breast cancer treatment. N-Cyclopropylmethyl-tamo has been found to have a similar mechanism of action to tamoxifen but with improved properties that make it a promising candidate for scientific research.
Wirkmechanismus
The mechanism of action of N-Cyclopropylmethyl-tamo is similar to that of tamoxifen. It works by binding to estrogen receptors and modulating their activity. This results in a decrease in the proliferation of estrogen-sensitive cells, making it a potential candidate for cancer treatment and prevention.
Biochemische Und Physiologische Effekte
N-Cyclopropylmethyl-tamo has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of estrogen-sensitive breast cancer cells, making it a potential candidate for breast cancer treatment. It has also been found to have neuroprotective effects and can improve cognitive function in animal models. Additionally, it has been found to have anti-inflammatory effects and can reduce the severity of inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Cyclopropylmethyl-tamo for lab experiments is its selectivity for estrogen receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. Additionally, its synthetic nature allows for precise control over its concentration and purity. However, one limitation of this compound is its relatively high cost compared to other research chemicals.
Zukünftige Richtungen
There are several future directions for research on N-Cyclopropylmethyl-tamo. One potential area of study is its use in cancer treatment and prevention. Further research is needed to determine its efficacy in treating various types of cancer and to identify any potential side effects. Additionally, its use in studying estrogen receptor signaling pathways could provide valuable insights into the role of these receptors in various physiological processes. Finally, its potential neuroprotective and anti-inflammatory effects make it a promising candidate for the treatment of various neurological and inflammatory conditions.
In conclusion, N-Cyclopropylmethyl-tamo is a promising compound for scientific research due to its selectivity for estrogen receptors and potential applications in various fields. Its synthesis method is relatively straightforward, and it has been found to have various biochemical and physiological effects. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of N-Cyclopropylmethyl-tamo involves several steps, including the reaction of tamoxifen with cyclopropylmethyl bromide in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropylmethyl-tamo has been studied for its potential applications in various scientific fields. One of the most promising areas of research is its use in studying estrogen receptor signaling pathways. This compound has been found to selectively modulate the activity of estrogen receptors, which can help researchers better understand the role of these receptors in various physiological processes.
Eigenschaften
CAS-Nummer |
155270-53-4 |
|---|---|
Produktname |
N-Cyclopropylmethyl-tamo |
Molekularformel |
C44H50N4O8S2 |
Molekulargewicht |
827 g/mol |
IUPAC-Name |
N-[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-[[2-[[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]amino]-2-oxoethyl]disulfanyl]acetamide |
InChI |
InChI=1S/C44H50N4O8S2/c49-27-7-5-25-17-31-43(11-9-29(51)39-41(43,35(25)37(27)55-39)13-15-47(31)19-23-1-2-23)45-33(53)21-57-58-22-34(54)46-44-12-10-30(52)40-42(44)14-16-48(20-24-3-4-24)32(44)18-26-6-8-28(50)38(56-40)36(26)42/h5-8,23-24,31-32,39-40,49-50H,1-4,9-22H2,(H,45,53)(H,46,54) |
InChI-Schlüssel |
CYNYZGWJRWHWPG-UHFFFAOYSA-N |
SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CSSCC(=O)NC78CCC(=O)C9C71CCN(C8CC2=C1C(=C(C=C2)O)O9)CC1CC1 |
Kanonische SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CSSCC(=O)NC78CCC(=O)C9C71CCN(C8CC2=C1C(=C(C=C2)O)O9)CC1CC1 |
Synonyme |
14,14'-(dithiobis((2-oxo-2,1-ethanediyl)imino))bis(7,8-dihydro-N-(cyclopropylmethyl)normorphinone) N-cyclopropylmethyl-TAMO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



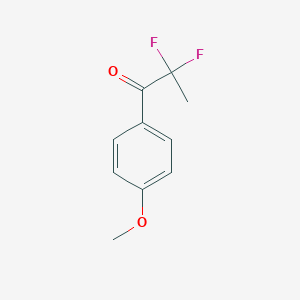
![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)
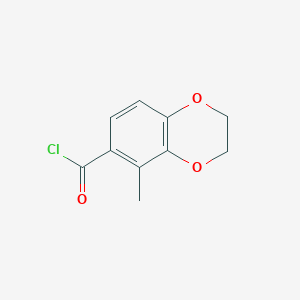
![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)
![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)
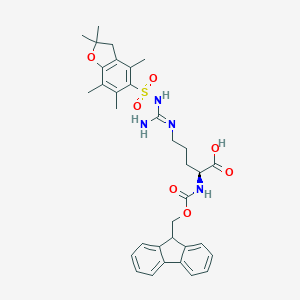
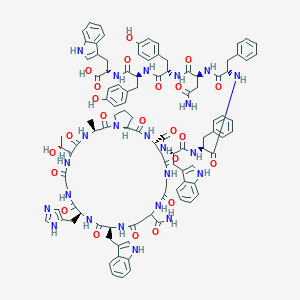
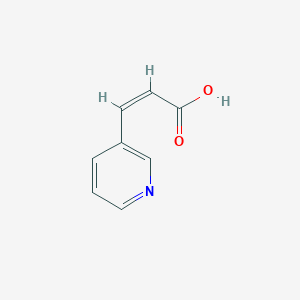
![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)

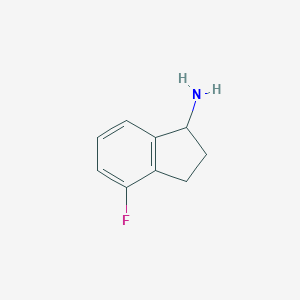

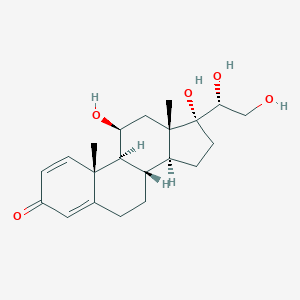
![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)